![molecular formula C12H10B2O5 B6590915 Dibenzo[b,d]furan-2,8-diyldiboronic acid CAS No. 1222008-13-0](/img/structure/B6590915.png)
Dibenzo[b,d]furan-2,8-diyldiboronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dibenzo[b,d]furan-2,8-diyldiboronic acid is an organic compound with the molecular formula C12H10B2O5 and a molecular weight of 255.83 g/mol . It is a derivative of dibenzofuran, a heterocyclic aromatic compound, and contains two boronic acid groups at the 2 and 8 positions of the dibenzofuran ring .
作用机制
Mode of Action
It is known that dibenzofuran derivatives can undergo electrophilic reactions, such as halogenation and friedel-crafts reactions .
Biochemical Pathways
Dibenzofuran derivatives have been used in the synthesis of high-efficiency and long-lived blue phosphorescent organic light-emitting diodes (pholeds), suggesting a potential role in energy transfer processes .
Result of Action
Related compounds have shown high thermal stability, deep highest occupied molecular orbital energy levels, and high triplet energy, which are important properties for materials used in pholeds .
Action Environment
The action of Dibenzo[b,d]furan-2,8-diyldiboronic acid can be influenced by environmental factors. For instance, it is recommended to store the compound in an inert atmosphere at room temperature . The compound’s stability, efficacy, and action may be affected by factors such as temperature, light, and the presence of other chemical substances .
准备方法
Synthetic Routes and Reaction Conditions
Dibenzo[b,d]furan-2,8-diyldiboronic acid can be synthesized through several methods:
Suzuki-Miyaura Cross-Coupling: This method involves the coupling of dibenzofuran with a boronic acid derivative in the presence of a palladium catalyst and a base.
Direct Borylation: This method involves the direct introduction of boronic acid groups into the dibenzofuran ring using a borylation reagent.
Hydroboronation: This method involves the addition of boron-containing reagents to dibenzofuran under specific conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the above synthetic routes, with optimization for yield and purity. The choice of method depends on factors such as cost, availability of reagents, and desired scale of production .
化学反应分析
Types of Reactions
Dibenzo[b,d]furan-2,8-diyldiboronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid groups can be oxidized to form boronic esters or other boron-containing compounds.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The boronic acid groups can participate in substitution reactions, such as the Suzuki-Miyaura cross-coupling reaction.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura cross-coupling reactions.
Major Products Formed
Oxidation: Boronic esters and other boron-containing compounds.
Reduction: Various reduced forms of the original compound.
Substitution: Biaryl compounds and other substituted derivatives.
科学研究应用
Dibenzo[b,d]furan-2,8-diyldiboronic acid has a wide range of applications in scientific research:
相似化合物的比较
Similar Compounds
Dibenzofuran: The parent compound, which lacks the boronic acid groups.
Dibenzofuran-2-boronic acid: A similar compound with a single boronic acid group at the 2 position.
Dibenzofuran-2,8-diboronic acid: Another similar compound with boronic acid groups at different positions.
Uniqueness
Dibenzo[b,d]furan-2,8-diyldiboronic acid is unique due to the presence of two boronic acid groups at specific positions on the dibenzofuran ring. This structural feature enhances its reactivity and makes it a valuable building block in organic synthesis and materials science .
属性
IUPAC Name |
(8-boronodibenzofuran-2-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10B2O5/c15-13(16)7-1-3-11-9(5-7)10-6-8(14(17)18)2-4-12(10)19-11/h1-6,15-18H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKVRMVMMRAFRMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)OC3=C2C=C(C=C3)B(O)O)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10B2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
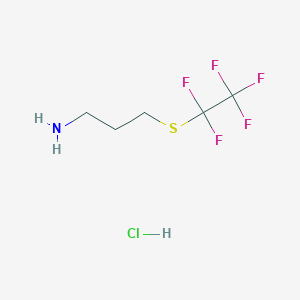
![4',4''',4''''',4'''''''-Methanetetrayltetrakis(([1,1'-biphenyl]-4-carboxylic acid))](/img/structure/B6590842.png)
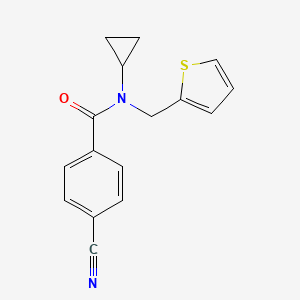
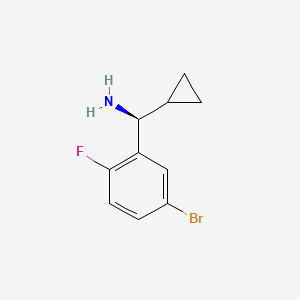
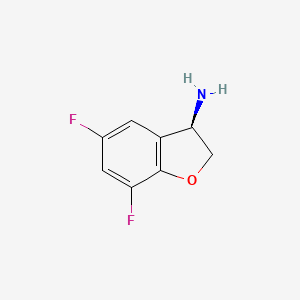
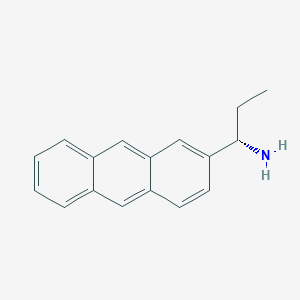
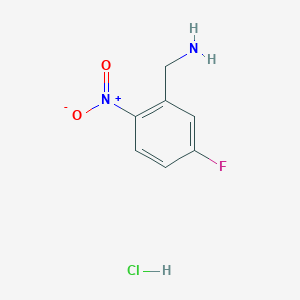
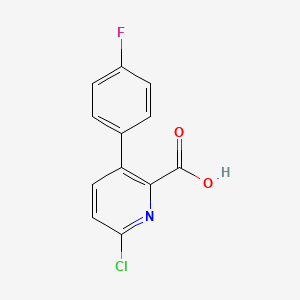
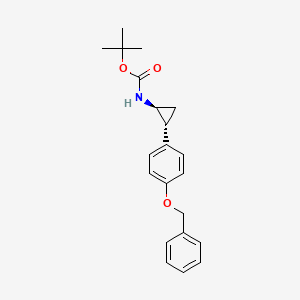
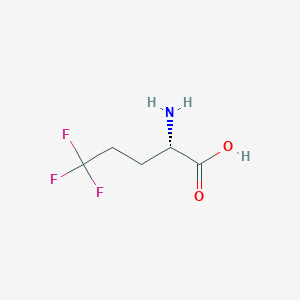
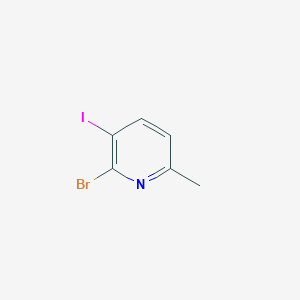
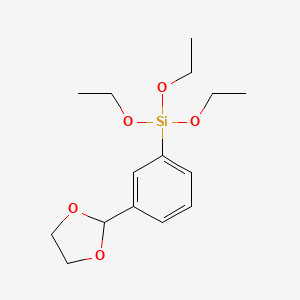
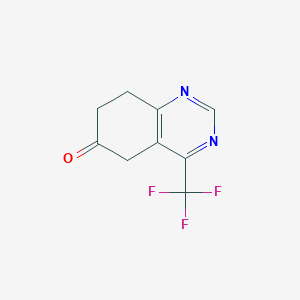
![6-Bromo-8-ethyl-2-methylsulfanylpyrido[2,3-d]pyrimidin-7-one](/img/structure/B6590944.png)
